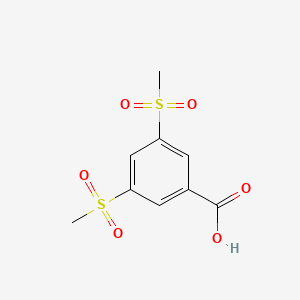

3,5-bis(methylsulfonyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-bis(methylsulfonyl)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonated compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of 3,5-bis(methylsulfonyl)benzoic acid. For instance, sulfonation is a common theme in these papers, which involves the introduction of sulfonic acid groups into organic molecules .

Synthesis Analysis

The synthesis of related sulfonated compounds often involves multi-step reactions, starting from commercially available precursors. For example, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from thiophenol through alkylation and oxidation . Similarly, 1,3,5-Tris(hydrogensulfato) benzene is synthesized by reacting phloroglucinol with chlorosulfonic acid . These methods suggest that the synthesis of 3,5-bis(methylsulfonyl)benzoic acid could also involve sulfonation reactions starting from a benzoic acid precursor.

Molecular Structure Analysis

The molecular structures of sulfonated compounds are characterized by the presence of sulfone or sulfonate groups attached to an aromatic ring. These groups can significantly influence the electronic properties of the molecule, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where electron delocalization occurs . The molecular structure of 3,5-bis(methylsulfonyl)benzoic acid would likely exhibit similar electronic effects due to the presence of sulfone groups.

Chemical Reactions Analysis

Sulfonated compounds participate in various chemical reactions. For instance, the Julia-Kocienski olefination is a reaction where sulfones are used to create carbon-carbon double bonds with carbonyl compounds . The reactivity of 3,5-bis(methylsulfonyl)benzoic acid would be expected to be influenced by the electron-withdrawing effects of the sulfone groups, potentially making it a participant in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are often dictated by the presence of the sulfone and sulfonate groups. These groups can lead to increased acidity, as seen with the high gas-phase acidity of (CF3SO2)2NH . They also contribute to the solubility of the compounds in polar solvents due to their ability to form hydrogen bonds, as observed in the crystal structures of various sulfonated compounds . The properties of 3,5-bis(methylsulfonyl)benzoic acid would likely include high acidity and good solubility in polar solvents.

Applications De Recherche Scientifique

Supramolecular Arrangement Studies

The study of supramolecular arrangements of derivatives of 3,5-bis(methylsulfonyl)benzoic Acid has been explored. One such example is the investigation of 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex with calcium. This research focuses on the crystalline forms and the interaction of these molecules through hydrogen bonds, forming two-dimensional layers or polymers in certain conditions (Przybył, Zoń, & Janczak, 2013).

Application in Multidrug Resistance Research

3,5-bis(methylsulfonyl)benzoic Acid derivatives have been examined for their potential role in multidrug resistance (MDR) research. A methylsulfonyl derivative showed promising results in inhibiting MDR1 gene expression and suppressing drug-resistant cancer cells, indicating potential applications in cancer treatment (Huang et al., 2015).

Synthesis Methods

Research has also been conducted on the synthesis methods of derivatives of 3,5-bis(methylsulfonyl)benzoic Acid. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid using an economically viable method demonstrates the potential for commercial production of such derivatives (Yong, 2010).

Development of Hyperbranched Polymers

The development of novel hyperbranched polymers using derivatives of 3,5-bis(methylsulfonyl)benzoic Acid has been explored. These polymers exhibit excellent solubility and thermal properties, indicating their potential use in various industrial applications (Li et al., 2006).

Coordination Polymers and Photophysical Properties

Derivatives of 3,5-bis(methylsulfonyl)benzoic Acid have been used in the synthesis of lanthanide coordination compounds. These compounds display interesting structural and photophysical properties, which can be leveraged in the field of materials science (Sivakumar et al., 2011).

Hormone Receptor Interaction Studies

Research has also focused on the interaction of 3,5-bis(methylsulfonyl)benzoic Acid derivatives with hormone receptors. For instance, studies on (bis)sulfonic acid, (bis)benzamides derivatives interacting with follicle-stimulating hormone receptors have been conducted, showcasing the biological implications of these compounds (Wrobel et al., 2002).

Julia-Kocienski Olefination Reaction

The use of 3,5-bis(trifluoromethyl)phenyl sulfones, derivatives of 3,5-bis(methylsulfonyl)benzoic Acid, in the Julia-Kocienski olefination reaction has been studied. This research provides insights into the synthesis of complex organic compounds (Alonso et al., 2005).

Liquid Crystal Applications

The formation of liquid-crystalline complexes using 3,5-bis(methylsulfonyl)benzoic Acid derivatives indicates potential applications in advanced material science, particularly in the area of liquid crystal technology (Kishikawa, Hirai, & Kohmoto, 2008).

Nanofiltration Membrane Development

Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of 3,5-bis(methylsulfonyl)benzoic Acid have been developed. These membranes demonstrate improved water flux and dye treatment capabilities, indicating their utility in environmental applications (Liu et al., 2012).

Metal-Free Oxidation Catalysis

Ionic liquids containing 3,5-bis(methylsulfonyl)benzoic Acid derivatives have been used to catalyze metal-free oxidation reactions. This research opens avenues for environmentally friendly and efficient chemical processes (Yang et al., 2015).

Stress Tolerance Induction in Plants

Studies have shown that benzoic acid derivatives, including those related to 3,5-bis(methylsulfonyl)benzoic Acid, can induce multiple stress tolerances in plants, suggesting agricultural applications (Senaratna et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

3,5-bis(methylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEITAHBBXTWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90536-91-7 |

Source

|

| Record name | 3,5-bis(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)